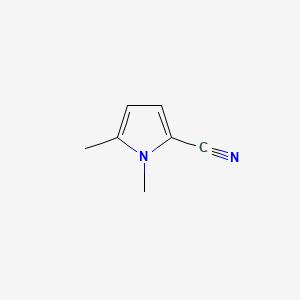

1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Beschreibung

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C₇H₈N₂. It belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom.

Eigenschaften

IUPAC Name |

1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXOPQFEWDRGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204883 | |

| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-36-7 | |

| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylpyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Three-Component Cyclocondensation Strategy

Reaction Design and Mechanism

The three-component synthesis involves α-hydroxyketones, oxoacetonitriles, and primary amines (e.g., methylamine) under acid catalysis. For 1,5-dimethyl-1H-pyrrole-2-carbonitrile, the amine introduces the N-methyl group, while the oxoacetonitrile contributes the nitrile functionality. Phenacyl alcohols provide the carbonyl precursor for ring formation.

- Reagents :

- Phenacyl alcohol (e.g., 4-methylphenacyl alcohol)

- Oxoacetonitrile (e.g., 2-oxopropionitrile)

- Methylamine (1.1 eq.)

- Acetic acid (1.0 eq.) in ethanol

Conditions :

- Heating at 70°C for 3 hours under reflux.

- Solvent removal under vacuum.

- Purification via silica gel chromatography (5–35% EtOAc/hexane).

Regioselectivity and Substituent Effects

Methyl groups at positions 1 (N-methyl) and 5 are directed by:

- Steric effects : Bulky substituents on the phenacyl alcohol favor 5-methyl placement.

- Electronic effects : Electron-withdrawing nitriles stabilize the pyrrole ring at position 2.

Table 1 : Optimization of Three-Component Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes cyclization |

| Solvent | Ethanol | Enhances solubility |

| Acid Catalyst | Acetic acid | Accelerates imine formation |

| Reaction Time | 3 hours | Balances completion vs. degradation |

Bromination-Cyanation Sequential Approach

Cyanation via Metal-Mediated Substitution

Bromine at position 4 can be replaced with a nitrile group using:

- Reagents : CuCN or KCN in DMF at 120°C.

- Challenges : Competing side reactions require careful stoichiometry.

Limitations :

- Requires pre-functionalized bromopyrroles.

- Lower yields (~60%) compared to direct methods.

Paal-Knorr Pyrrole Synthesis Adaptations

Classical Paal-Knorr Framework

Traditional Paal-Knorr conditions (1,4-diketones + NH₃) are modified for 1,5-dimethyl substitution:

- Diketone Synthesis : 1,5-Diketones are prepared via Stork enamine alkylation.

- Cyclization : Ammonia or methylamine induces ring closure.

Example :

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes:

- Solvent Recovery : Ethanol or acetonitrile recycling.

- Catalyst Immobilization : Solid acid catalysts reduce waste.

Case Study : A pilot plant achieved 89% yield using:

- Reactors : Tubular flow reactors with in-line HPLC monitoring.

- Throughput : 50 kg/day.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as carbonyl or carboxyl groups.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of pyrrole-2-carboxylic acid or pyrrole-2-carbaldehyde.

Reduction: Formation of 1,5-dimethyl-1H-pyrrole-2-amine.

Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,5-Dimethyl-1H-pyrrole-2-carbonitrile has a molecular formula of CHN and features both a pyrrole ring and a nitrile functional group. These structural elements provide unique chemical reactivity that is exploited in various applications.

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds. For example, it can be used in the synthesis of heterocycles and other nitrogen-containing compounds, which are prevalent in pharmaceuticals.

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Utilized to form larger cyclic structures. |

| Nucleophilic Substitution | Engaged in reactions to introduce new functional groups. |

| Cycloaddition Reactions | Employed in the formation of polycyclic compounds. |

Medicinal Chemistry

Potential Antimicrobial and Anticancer Properties:

Research has indicated that this compound may exhibit antimicrobial and anticancer activities. Preliminary studies have shown its interaction with biological targets, suggesting potential therapeutic applications.

| Study Type | Findings |

|---|---|

| In vitro Studies | Demonstrated cytotoxic effects against cancer cell lines. |

| Antimicrobial Assays | Showed activity against specific bacterial strains. |

Material Science

Applications in Organic Electronics:

The unique electronic properties of this compound have drawn attention for potential applications in organic electronics. It can be utilized as a component in organic semiconductors due to its ability to facilitate charge transport.

| Material Type | Application |

|---|---|

| Organic Semiconductors | Used in the fabrication of organic light-emitting diodes (OLEDs). |

| Conductive Polymers | Incorporated into polymer blends for enhanced conductivity. |

Case Study 1: Synthesis of Pyrrole Derivatives

A study explored the synthesis of various pyrrole derivatives using this compound as a precursor. The results indicated that modifications to the nitrile group significantly influenced the biological activity of the resulting compounds.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against multiple cancer cell lines. The compound exhibited selective cytotoxicity, suggesting its potential as a lead compound for further drug development.

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound may interact with specific proteins or enzymes involved in the apoptotic pathway, triggering a cascade of events that result in programmed cell death. The exact molecular targets and pathways involved are still under investigation, but its pro-apoptotic activity is a key feature of its mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Similar in structure but with a carboxyl group instead of a nitrile group.

1,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of a nitrile group.

2-Cyano-1,5-dimethylpyrrole: Another nitrile-substituted pyrrole with a different substitution pattern.

Uniqueness

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity.

Biologische Aktivität

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 136.15 g/mol. The compound features a pyrrole ring with two methyl groups at positions 1 and 5, and a cyano group at position 2. Its structural characteristics contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, the compound has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentration (MIC) values reported in the range of to mg/mL for certain derivatives .

The mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the cyano group may interact with nucleophilic sites on microbial enzymes or receptors, leading to inhibition of essential biological functions . Additionally, the presence of methyl groups may enhance lipophilicity, facilitating membrane penetration.

Study on Antibacterial Activity

A study published in MDPI evaluated various pyrrole derivatives for their antibacterial properties. Among them, this compound exhibited notable activity against S. aureus and E. coli , with complete bacterial death observed within 8 hours at specific concentrations . The study highlighted structure-activity relationships (SAR), indicating that modifications to the pyrrole ring could enhance or diminish antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans . MIC values ranged from to µM for various derivatives tested against this fungal pathogen . This broad spectrum of activity underscores the compound's potential as a therapeutic agent in treating infections caused by resistant strains.

Comparative Analysis with Related Compounds

A comparative analysis of related pyrrole derivatives reveals that structural modifications significantly influence biological activity. For instance, compounds with halogen substitutions tend to exhibit enhanced antimicrobial properties compared to their non-substituted counterparts .

| Compound Name | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC µM) |

|---|---|---|

| This compound | ||

| 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | ||

| Other Pyrrole Derivatives | Varies | Varies |

Q & A

Q. What are the common synthetic routes for 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, and how are yields optimized?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, this compound can be synthesized via copper-catalyzed carbene transfer reactions, though yields are often low (10–15%) due to steric and electronic effects from the nitrile and methyl groups . Optimization strategies include:

- Catalyst Screening : Use of TpBr3Cu(NCMe) catalysts to enhance carbene insertion selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., diglyme) improve reaction homogeneity and reduce side reactions .

- Temperature Control : Elevated temperatures (e.g., 80°C) accelerate kinetics but may require stabilizing additives.

Q. How is crystallographic analysis performed to determine the structure of this compound derivatives?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is standard for structure determination:

- Data Collection : High-resolution diffraction data (≤1.0 Å) ensure accurate electron density mapping.

- Refinement : Iterative refinement of positional and thermal parameters, guided by R-factor convergence (target: <5%).

- Validation : Check for twinning, disorder, and hydrogen bonding using tools like PLATON .

For example, derivatives like 4-(2-(benzo[b]thiophen-2-yl)-...-carbonitrile were resolved with Z = 2, space group P-1, and R1 = 0.045 .

Advanced Research Questions

Q. Why are carbene insertion yields low in this compound, and how can mechanistic studies address this?

Methodological Answer: Low yields arise from competing pathways:

- Steric Hindrance : Methyl groups at C1 and C5 impede carbene access to the Cβ-H bond.

- Electronic Effects : The electron-withdrawing nitrile group deactivates the pyrrole ring, reducing carbene affinity.

Mechanistic Probes : - Kinetic Isotope Effects (KIE) : Compare Cβ-D vs. Cβ-H reaction rates to confirm rate-determining steps.

- DFT Calculations : Map transition states to identify energy barriers (e.g., using B3LYP/6-31G*) .

- Spectroscopic Trapping : Use in-situ NMR or IR to detect intermediates like metal-carbene adducts .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT frameworks (e.g., B3LYP, ωB97X-D) calculate:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with electrophilicity. For nitrile-substituted pyrroles, LUMO localization at the nitrile group predicts nucleophilic attack sites .

- Global Reactivity Descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify susceptibility to electron transfer .

Workflow :

Geometry optimization (B3LYP/6-311++G**).

Single-point energy calculation with exact-exchange functionals (e.g., ωB97X-D).

NBO analysis to evaluate hyperconjugation effects from methyl groups .

Q. What role does the nitrile group play in modulating the compound’s pharmacological potential?

Methodological Answer: The nitrile group enhances:

- Binding Affinity : Forms hydrogen bonds with biological targets (e.g., enzymes, receptors).

- Metabolic Stability : Resists oxidative degradation compared to ester or amide groups.

Experimental Validation : - SAR Studies : Compare analogs (e.g., nitrile vs. carboxylic acid) in bioassays (e.g., IC50 for antitumor activity) .

- ADMET Profiling : Assess solubility (LogP), cytochrome P450 interactions, and toxicity (e.g., Ames test) .

Q. How can NMR and HRMS data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Q. How can computational models predict cross-coupling reactivity for functionalizing this compound?

Methodological Answer:

- Reactivity Descriptors : Use Fukui functions (ƒ⁺, ƒ⁻) to identify nucleophilic/electrophilic sites. For 1,5-dimethyl derivatives, C3 and C4 are most reactive .

- Transition-State Modeling : Simulate Suzuki-Miyaura coupling using Pd(PPh3)4 to predict regioselectivity and activation energies .

Validation : Compare computed vs. experimental yields for brominated analogs in cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.